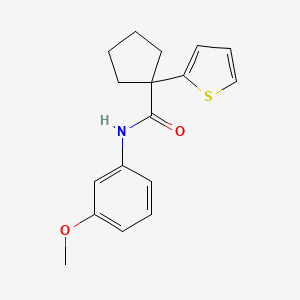

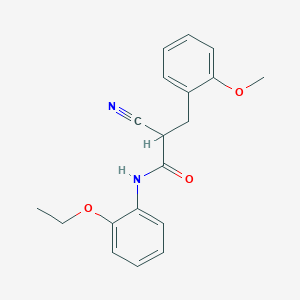

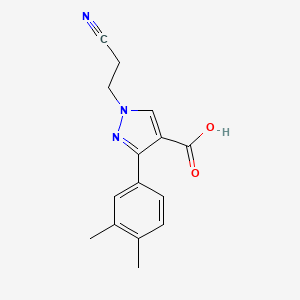

2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide is a chemical that would likely possess a cyanide functional group attached to a propanamide backbone with additional substituents that include ethoxy and methoxy phenyl rings. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds, such as ortho-cyanated N-methoxybenzamides, has been achieved through Rh(III)-catalyzed direct C–H cyanation using N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating agent . This method is noted for its mild and efficient conditions, as well as its good regioselectivity and broad substrate tolerance. This suggests that a similar approach could potentially be applied to synthesize 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related cyanated compounds has been explored, such as the "Red Pigment" derived from the base-catalyzed cyclization of 1,2-bis(2-cyano-3-methoxyphenyl)propionitrile . This compound exhibits a novel 5H-indeno[1,2-c]isoquinoline structure, which is sensitive to pH changes, transforming into a colorless form in acidic conditions. This indicates that the cyanated propanamide of interest may also exhibit interesting structural features and pH-dependent behavior.

Chemical Reactions Analysis

The chemical reactivity of cyanated compounds can be complex, as demonstrated by the transformation of the "Red Pigment" into 5-amino-4,7-dimethoxy-11H-indeno[1,2-c]isoquinolin-11-one upon treatment with alkaline hydrogen peroxide . This showcases the potential for diverse chemical reactions involving cyanated compounds, which could also apply to 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide, including reactions with nucleophiles or electrophiles, and the possibility of cyclization reactions under certain conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide are not directly reported in the provided papers, the properties of similar cyanated compounds can provide some insights. For instance, the solubility, melting point, and stability of the compound could be influenced by the presence of the cyano group and the ether substituents on the phenyl rings. The compound's reactivity towards bases, as well as its potential to form pigments or undergo structural transformations, could also be important characteristics to consider.

Scientific Research Applications

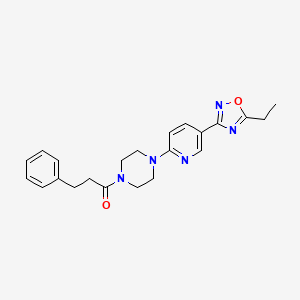

Mechanofluorochromic Properties

Research on derivatives closely related to 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide has shown their utility in studying mechanofluorochromic properties. For instance, derivatives such as 2-cyano-3-(2-methoxyphenyl)-2-propenamide have exhibited distinct optical properties due to their face-to-face stacking mode, leading to changes in luminescence upon mechanical grinding. This phenomenon is attributed to phase transformations and is validated by various analytical techniques, suggesting potential applications in the development of responsive optical materials (Qing‐bao Song et al., 2015).

Crystal Packing and Molecular Interactions

Another area of application is in understanding crystal packing and molecular interactions. Studies have found that compounds structurally similar to 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide utilize rare N⋯π and O⋯π interactions in their crystal structures, rather than direct hydrogen bonding. This insight into non-covalent interactions can inform the design of molecular crystals with tailored properties (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).

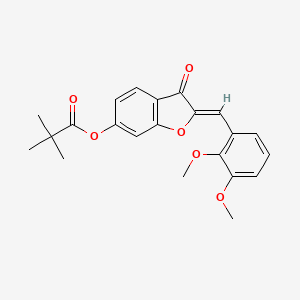

Renewable High-Temperature Cyanate Ester Resins

Research has also explored the impact of methoxy groups, akin to the ones found in 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide, on the properties and thermal stability of renewable high-temperature cyanate ester resins. This work demonstrates how modifications in the molecular structure can significantly affect the physical properties and performance of cyanate ester resins, suggesting applications in the development of materials for high-temperature environments (B. Harvey et al., 2015).

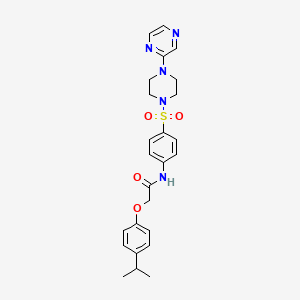

Photochromic Properties in Polar Solvents

Another application involves the synthesis of diarylmaleimide derivatives with methoxy or cyano groups, aiming to achieve photochromic reactivity in polar solvents. This research highlights the potential of such derivatives for applications in smart materials and optical devices, where responsiveness to light in challenging solvent environments is required (T. Yamaguchi, M. Irie, 2004).

properties

IUPAC Name |

2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-24-18-11-7-5-9-16(18)21-19(22)15(13-20)12-14-8-4-6-10-17(14)23-2/h4-11,15H,3,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYGMPIYTIVWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate](/img/structure/B2554035.png)

![3-[(2-Cyanopyridin-3-yl)sulfonylamino]-N-ethylpyrrolidine-1-carboxamide](/img/structure/B2554039.png)

![2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2554041.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2554043.png)

![2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2554046.png)

![N-ethyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2554047.png)